molecular formula C9H8ClN3O3 B2593417 Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 656818-50-7

Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2593417
CAS No.: 656818-50-7
M. Wt: 241.63
InChI Key: SMKRDNLBYOSHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1118787-44-2) is a heterocyclic compound with the molecular formula C₁₀H₁₀ClN₃O₃ and a molecular weight of 255.66 g/mol . The structure features:

  • A chloromethyl (-CH₂Cl) substituent at position 5, which serves as a reactive site for nucleophilic substitution.
  • A hydroxyl (-OH) group at position 7, enabling hydrogen bonding and influencing solubility.
  • A methyl ester (-COOCH₃) at position 3, which modulates lipophilicity and metabolic stability.

This compound is a key intermediate in synthesizing pharmaceuticals and agrochemicals due to its versatile reactivity .

Properties

IUPAC Name

methyl 5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O3/c1-16-9(15)6-4-11-13-7(14)2-5(3-10)12-8(6)13/h2,4,11H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSQQYCQROHDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNN2C1=NC(=CC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound . One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate .

Industrial Production Methods

the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while oxidation of the hydroxyl group can produce a ketone .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, exhibit inhibitory effects on various cancer cell lines.

Case Study: c-Met Kinase Inhibition

A notable study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit c-Met kinase, a target implicated in cancer progression. The results demonstrated that several compounds showed moderate to strong cytotoxicity against cell lines such as SH-SY5Y (neuroblastoma), MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) . Among these, specific derivatives exhibited promising selectivity and potency, suggesting that this compound could serve as a lead compound for further development.

Synthesis Pathways

The synthesis of this compound involves several steps that can be optimized for yield and efficiency. The general synthetic pathway includes:

  • Formation of Pyrazolo[1,5-a]pyrimidine Core : Utilizing starting materials such as hydrazines and pyrimidine derivatives.
  • Chloromethylation : Introducing the chloromethyl group through reactions with chloromethyl methyl ether or similar reagents.
  • Carboxylation : Employing carboxylic acid derivatives to introduce the carboxylate moiety at the appropriate position.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. Preliminary molecular docking studies suggest that the compound may bind effectively to the active site of c-Met kinase, inhibiting its activity and thereby disrupting signaling pathways critical for tumor growth and metastasis .

Future Research Directions

Given its promising biological activity, further research is warranted to explore:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
  • Combination Therapies : Evaluating synergistic effects with existing chemotherapeutic agents.

Mechanism of Action

The mechanism of action of methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction disrupts various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Substituent (Position 5) Substituent (Position 7) Ester Group (Position 3) Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (Target) -CH₂Cl -OH Methyl (-COOCH₃) 255.66 High reactivity at C5 (Cl substitution); hydroxyl enhances solubility; used in drug intermediates.
Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate -CH₂N₃ -OH Methyl (-COOCH₃) 248.20 Azide group enables click chemistry for bioconjugation; potential in radiopharmaceuticals.
Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -CH₂Cl -Cl Ethyl (-COOCH₂CH₃) 284.12 Increased lipophilicity (Cl at C7); ethyl ester improves metabolic stability; used in herbicide synthesis.
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile -CH₂Cl -Cl -CN 226.64 Nitrile group enhances electron-withdrawing effects; planar structure favors solid-state packing via C–H⋯N interactions.
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Cyclopropyl -CF₃ Ethyl (-COOCH₂CH₃) 313.28 Trifluoromethyl increases hydrophobicity and metabolic resistance; cyclopropyl adds steric hindrance.

Key Observations

Substitution at Position 5: Chloromethyl (-CH₂Cl): Enhances electrophilicity, enabling nucleophilic substitution (e.g., SN2 reactions) . Azidomethyl (-CH₂N₃): Facilitates click chemistry for targeted drug delivery .

Substitution at Position 7 :

  • Hydroxyl (-OH) : Increases solubility via hydrogen bonding but may reduce stability under acidic conditions .
  • Chloro (-Cl) : Enhances lipophilicity and resistance to oxidation, favoring agrochemical applications .
  • Trifluoromethyl (-CF₃) : Improves metabolic stability and membrane permeability .

Ester Group at Position 3 :

  • Methyl ester (-COOCH₃) : More prone to hydrolysis than ethyl esters, making it suitable for prodrugs .
  • Ethyl ester (-COOCH₂CH₃) : Slower hydrolysis rate extends half-life in vivo .

Biological Activity

Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 656818-50-7) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies and highlighting its potential applications in medicinal chemistry.

  • Molecular Formula : C₉H₈ClN₃O₃
  • Molar Mass : 241.63 g/mol
  • Density : 1.60 g/cm³ (predicted)
  • pKa : 4.59 (predicted)
  • Hazard Symbols : Xi - Irritant

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating varying levels of cytotoxicity.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound 10MDA-MB45329.1
Compound 11MCF-715.3
Compound 14MCF-72.74
Compound 15HepG24.92

These studies suggest that modifications to the pyrazolo[1,5-a]pyrimidine structure can lead to enhanced anticancer activity, with specific compounds outperforming established drugs like erlotinib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies show that it possesses moderate activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µM)
Pseudomonas aeruginosa0.21
Escherichia coliNot specified

These findings indicate potential for development as an antimicrobial agent, particularly in resistance scenarios where conventional antibiotics fail .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with key molecular targets involved in cancer progression and microbial resistance. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit specific kinases and modulate serotonin receptors, which may contribute to their therapeutic effects .

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • Study on Anticancer Properties :
    A study by Tiwari et al. synthesized a series of pyrimidine-triazoles and tested them against breast cancer cell lines (MCF-7, MDA-MB453). The results indicated that structural modifications significantly influenced anticancer activity, with some derivatives achieving IC50 values as low as 15.3 µM against MCF-7 cells .
  • Evaluation of Antimicrobial Effects :
    Another research effort focused on the synthesis of thiazolopyridine derivatives that included the pyrazolo framework. These compounds exhibited promising antimicrobial properties against a range of bacterial strains, reinforcing the potential utility of this compound in treating infections caused by resistant bacteria .

Q & A

Q. What are the standard synthetic routes for Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence product purity?

The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. A common method involves reacting 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride (POCl₃) under reflux, followed by esterification . Solvent choice (e.g., ethyl acetate for crystallization) and stoichiometric control of POCl₃ are critical to avoid side products like dichlorinated derivatives. Purity is enhanced by slow evaporation of solvents to yield single crystals for X-ray validation .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

  • NMR : The ¹H NMR spectrum should show signals for the chloromethyl group (δ ~4.5–4.7 ppm, CH₂Cl) and hydroxyl proton (δ ~10–12 ppm, exchangeable). The pyrimidine and pyrazole ring protons appear as distinct multiplets .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ester group, while hydroxyl (O–H) and C–Cl stretches appear at ~3200 cm⁻¹ and ~650 cm⁻¹, respectively .
  • X-ray crystallography : The planar pyrazolo[1,5-a]pyrimidine core (r.m.s. deviation ≤0.011 Å) and weak C–H⋯N hydrogen bonding networks in the crystal lattice validate the solid-state structure .

Q. What are the typical functionalization strategies for modifying the 5-(chloromethyl) substituent?

The chloromethyl group is highly reactive, enabling nucleophilic substitutions with amines, thiols, or alkoxides. For example:

  • Reaction with secondary amines (e.g., dimethylamine) in DMF at 60–80°C yields amino-methyl derivatives.
  • Thioether formation via reaction with thiophenol in the presence of K₂CO₃ .
    Monitor progress via TLC and purify derivatives using column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can contradictory spectral data be resolved when characterizing derivatives of this compound?

Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Resolves dynamic proton exchanges (e.g., hydroxyl tautomerism in DMSO-d₆) .
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to identify dominant tautomers .
  • Mass spectrometry (HRMS) : Confirm molecular formulas to rule out impurities .

Q. What reaction conditions optimize yield when introducing substituents at the 7-hydroxy position?

The 7-hydroxy group can be alkylated or acylated under basic conditions:

  • Alkylation : Use alkyl halides (e.g., benzyl bromide) with K₂CO₃ in DMF at 80°C. Protect the chloromethyl group with a temporary silyl ether to prevent cross-reactivity .
  • Acylation : React with acyl chlorides (e.g., benzoyl chloride) in pyridine at 0–5°C to minimize ester hydrolysis .
    Yields >70% are achievable with strict anhydrous conditions .

Q. How does the planarity of the pyrazolo[1,5-a]pyrimidine core influence intermolecular interactions?

The near-planar structure facilitates π-π stacking and directional hydrogen bonding, critical for crystal packing and material properties. For example:

  • Weak C–H⋯N interactions (2.8–3.2 Å) form infinite sheets parallel to the b-axis, stabilizing the crystal lattice .
  • Planarity enhances charge-transfer properties, relevant for designing optoelectronic materials .

Methodological Considerations

Q. What analytical techniques are recommended for assessing purity during large-scale synthesis?

  • HPLC : Use a C18 column (MeCN/H₂O gradient) to quantify residual solvents or byproducts.
  • Elemental analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .
  • DSC/TGA : Monitor thermal stability; decomposition >200°C indicates high purity .

Q. How can researchers mitigate hydrolysis of the ester group during functionalization?

  • Use aprotic solvents (e.g., THF, DMF) and avoid aqueous workup until the final step.
  • Employ mild bases (e.g., Et₃N instead of NaOH) for nucleophilic substitutions .
  • Protect the ester with a tert-butyl group temporarily if harsh conditions are unavoidable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.